molecular formula C11H20F2N2O2 B3097185 Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 1303973-27-4

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No. B3097185
M. Wt: 250.29
InChI Key: BGZSTQMQTTUBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741900B2

Procedure details

A mixture of 3-azidomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester (1.1 mmol, 300 mg) and 10% palladium on carbon (60 mg) in EtOAc (8 mL) was stirred under an atmosphere of H2 for 2 hrs, filtered through celite, and concentrated to provide 3-aminomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester.
Name
3-azidomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([F:15])([F:14])[CH:10]([CH2:16][N:17]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].CCOC(C)=O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([F:14])([F:15])[CH:10]([CH2:16][NH2:17])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
3-azidomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)(F)F)CN=[N+]=[N-]
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
8 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of H2 for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)(F)F)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.